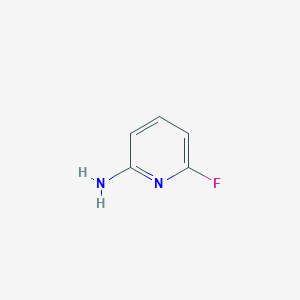

6-Fluoropyridin-2-amine

説明

Structure

3D Structure

特性

IUPAC Name |

6-fluoropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2/c6-4-2-1-3-5(7)8-4/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZALKVXCOUSWSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375745 | |

| Record name | 2-Amino-6-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1597-32-6 | |

| Record name | 2-Amino-6-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoropyridin-2-amine

An Essential Building Block for Pharmaceutical and Agrochemical Innovation

Introduction

6-Fluoropyridin-2-amine, a fluorinated pyridine derivative, is a pivotal chemical intermediate in the fields of medicinal chemistry and agrochemical science. The strategic incorporation of a fluorine atom onto the pyridine ring significantly influences the molecule's physicochemical properties, such as its lipophilicity and metabolic stability. These modifications can enhance the biological efficacy and pharmacokinetic profile of derivative compounds.[1][2] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, key applications in drug discovery and agrochemicals, and detailed experimental protocols.

Chemical and Physical Properties

This compound is a white to pale cream crystalline solid at room temperature. Its key identifiers and physicochemical properties are summarized in the tables below, providing a foundational dataset for researchers and chemists.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1597-32-6[3][4][5][6] |

| IUPAC Name | This compound[4] |

| Synonyms | 2-Amino-6-fluoropyridine, 6-Fluoro-2-pyridinamine[3] |

| Molecular Formula | C₅H₅FN₂[3][4][5][7] |

| Molecular Weight | 112.11 g/mol [1][3][5][6] |

| InChI Key | UZALKVXCOUSWSL-UHFFFAOYSA-N[3][4][7] |

| SMILES | NC1=NC(F)=CC=C1[3][4] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White to pale cream crystals or powder[1][4] |

| Melting Point | 55-64 °C[3][4][6] |

| Boiling Point | 225.0 ± 20.0 °C (Predicted)[1][3] |

| Density | 1.257 ± 0.06 g/cm³ (Predicted)[3] |

| Solubility | Soluble in Methanol[3] |

| pKa | 2.26 ± 0.24 (Predicted)[3] |

Synthesis of this compound

The primary synthetic route to this compound involves a nucleophilic aromatic substitution reaction starting from 2,6-difluoropyridine. The process is efficient, yielding the desired product in high purity.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from 2,6-Difluoropyridine

This protocol details the nucleophilic substitution reaction to produce this compound.[3][8]

-

Reaction Setup: In a sealed steel tube, dissolve 2,6-difluoropyridine (50 g, 434 mmol) in a 28-30% ammonium hydroxide solution (200 mL).

-

Heating: Heat the sealed reaction vessel to 105 °C and maintain this temperature for 15 hours.

-

Cooling and Precipitation: After the reaction is complete, cool the mixture in an ice bath. A precipitate of this compound will form.

-

Isolation: Collect the solid precipitate by filtration.

-

Purification: Wash the collected solid with cold water to remove any remaining impurities.

-

Drying: Dry the purified product to obtain this compound as a white solid (typical yield: 45.8 g, 94%).

-

Characterization: The structure of the product can be confirmed by ¹H-NMR spectroscopy. In CDCl₃, the expected signals are: δ 7.53 (m, 1H), 6.36 (dd, 1H), 6.26 (dd, 1H), 4.56 (s, 2H).[3][8]

Applications in Drug Development and Research

This compound is a versatile precursor for a wide range of biologically active molecules. Its derivatives have been investigated as potent inhibitors of various kinases, which are crucial targets in oncology and neurodegenerative diseases.

Caption: Role as a versatile building block in research.

Kinase Inhibitors

The aminopyridine scaffold is a common feature in many kinase inhibitors, often interacting with the hinge region of the kinase's ATP-binding site.[9] Derivatives of this compound have shown promise in targeting several important kinases:

-

p38 Mitogen-Activated Protein Kinase: Pyrrolo[2,3-b]pyridine derivatives containing the 6-amino-pyridine moiety act as potent and selective inhibitors of p38 kinase, a key mediator in inflammatory responses.[7]

-

DNA-Dependent Protein Kinase (DNA-PK): Imidazo[4,5-c]pyridin-2-ones with an amino group at the 6-position of the pyridine ring have been identified as potent and selective DNA-PK inhibitors, which can function as radiosensitizers in cancer therapy.[6]

-

Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ): Dual inhibitors of GSK-3β and CK-1δ based on a 6-amino pyridine core are being explored for the treatment of Alzheimer's disease by targeting tau pathology.[10]

Precursor to NSAIDs

The parent compound, 2-aminopyridine, is a known precursor in the synthesis of Piroxicam, a non-steroidal anti-inflammatory drug (NSAID).[1] The synthesis involves the reaction of an appropriate 3-carboxylic acid ester with the aminopyridine.[3][8] This highlights the utility of the 2-aminopyridine scaffold in constructing complex pharmaceutical agents.

Agrochemicals

In agrochemical research, related chloropyridinylmethyl amines are crucial intermediates in the synthesis of neonicotinoid insecticides like Imidacloprid.[11] These compounds act as agonists of the nicotinic acetylcholine receptor in insects, leading to potent insecticidal activity. The fluorinated analogue, this compound, serves as a valuable building block for developing new agrochemicals with potentially improved efficacy and environmental profiles.[1]

Reactivity and Experimental Protocols

This compound can undergo a variety of chemical transformations, most notably cross-coupling reactions, to build more complex molecular architectures. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for this purpose.

Caption: Experimental workflow for Sonogashira coupling.

Experimental Protocol: Sonogashira Cross-Coupling

This protocol is adapted from a procedure for a similar bromo-fluoropyridine substrate and illustrates how this compound could be functionalized after conversion to its bromo- or iodo-analogue.[12]

-

Reaction Setup: To a degassed solution of the halo-fluoropyridine (1 equiv) in a mixture of THF and Triethylamine (Et₃N) (e.g., 4 mL / 2 mL), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.15 equiv) and the co-catalyst (CuI, 0.3 equiv).

-

Degassing: Degas the reaction mixture again for 5 minutes at room temperature to ensure an inert atmosphere.

-

Addition of Alkyne: Add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for approximately 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Purify the crude residue by silica gel column chromatography to isolate the desired alkynyl-fluoropyridine product.

Safety and Handling

This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[3][6]

-

Precautionary Statements: P280 (Wear protective gloves/eye protection/face protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338+P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor).[3][6]

Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the development of new pharmaceuticals and agrochemicals. Its unique properties, conferred by the fluorine substituent, make it an attractive starting material for synthesizing a diverse range of complex molecules. The synthetic and reaction protocols provided in this guide offer a practical framework for researchers to utilize this versatile building block in their scientific endeavors. As research into targeted therapies and advanced crop protection continues, the importance of fluorinated heterocycles like this compound is set to grow.

References

- 1. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP0049099A2 - Synthetic method and intermediate for piroxicam - Google Patents [patents.google.com]

- 4. ptfarm.pl [ptfarm.pl]

- 5. EP0076643A1 - Processes for preparing piroxicam and intermediates leading thereto - Google Patents [patents.google.com]

- 6. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Amino-2-(4-fluorophenyl)-4-methoxy-3- (4-pyridyl)-1H-pyrrolo[2, 3-b]pyridine (RWJ 68354): a potent and selective p38 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US4289879A - Synthetic method and intermediate for piroxicam - Google Patents [patents.google.com]

- 9. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]

An In-depth Technical Guide to the Synthesis and Characterization of 6-Fluoropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 6-Fluoropyridin-2-amine, a key building block in medicinal chemistry and drug development. The document details a high-yield synthetic protocol and outlines the analytical techniques used to confirm the structure and purity of the compound. All quantitative data is presented in clear, tabular format for ease of reference, and a logical workflow diagram is provided for the synthesis and characterization process.

Introduction

This compound is a fluorinated pyridine derivative of significant interest in the pharmaceutical industry. The presence of the fluorine atom can modulate the physicochemical properties of molecules, such as metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. This guide presents a reliable and efficient method for its preparation and detailed characterization data to ensure its quality for research and development purposes.

Synthesis of this compound

A common and highly efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of 2,6-difluoropyridine with ammonia.[1] This one-step process is known for its high yield and straightforward procedure.

Experimental Protocol

Materials and Equipment:

-

2,6-Difluoropyridine

-

Ammonium hydroxide solution (28-30%)

-

Steel reaction tube (bomb reactor)

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Cold water

-

Drying oven or vacuum desiccator

Procedure:

-

In a steel reaction tube, dissolve 2,6-difluoropyridine (50 g, 434 mmol) in ammonium hydroxide solution (200 mL, 28-30%).[1]

-

Seal the reaction tube and heat it to 105 °C for 15 hours.[1]

-

After the reaction is complete, cool the mixture in an ice bath to facilitate the precipitation of the product.[1]

-

Collect the resulting precipitate by filtration.[1]

-

Wash the collected solid with cold water to remove any remaining impurities.[1]

-

Dry the purified product to obtain this compound as a white solid. A typical yield for this reaction is around 94% (45.8 g).[1]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected results from various analytical techniques.

Physical Properties

The physical properties of the synthesized compound are summarized in the table below.

| Property | Value |

| Appearance | White to off-white solid, powder, or crystals |

| Molecular Formula | C₅H₅FN₂ |

| Molecular Weight | 112.11 g/mol |

| Melting Point | 57-62 °C |

| Solubility | Soluble in methanol |

Spectroscopic Analysis

Spectroscopic methods are employed to elucidate the molecular structure of the synthesized compound.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.53 | multiplet (m) | 1H | Pyridine C4-H |

| 6.36 | doublet of doublets (dd) | 1H | Pyridine C5-H |

| 6.26 | doublet of doublets (dd) | 1H | Pyridine C3-H |

| 4.56 | singlet (s) | 2H | -NH₂ |

| Solvent: CDCl₃[1] |

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The following are estimated chemical shifts based on known data for fluoropyridines.

| Chemical Shift (δ) ppm | Assignment |

| ~163 (d, ¹JCF ≈ 235 Hz) | C6-F |

| ~159 | C2-NH₂ |

| ~141 (d, ³JCF ≈ 15 Hz) | C4 |

| ~106 (d, ²JCF ≈ 35 Hz) | C5 |

| ~97 (d, ²JCF ≈ 4 Hz) | C3 |

| Note: 'd' denotes a doublet due to carbon-fluorine coupling, with the coupling constant J in Hz. |

The IR spectrum is used to identify the functional groups present in the molecule. As a primary aromatic amine, this compound is expected to show characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3400-3300 | N-H asymmetric stretch | Primary Amine (-NH₂) |

| 3330-3250 | N-H symmetric stretch | Primary Amine (-NH₂) |

| 1650-1580 | N-H scissoring (bending) | Primary Amine (-NH₂) |

| 1600-1450 | C=C and C=N stretching | Pyridine Ring |

| 1335-1250 | C-N stretching | Aromatic Amine |

| ~1250 | C-F stretching | Aryl Fluoride |

| 910-665 | N-H wagging | Primary Amine (-NH₂) |

Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C₅H₅FN₂), the expected molecular ion peak [M]⁺ would be at an m/z of approximately 112.11. Due to the presence of two nitrogen atoms (an even number), the molecular ion peak will have an even mass-to-charge ratio, consistent with the nitrogen rule.

| m/z | Interpretation |

| ~112.1 | Molecular Ion [M]⁺ |

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and characterization process for this compound.

References

"spectroscopic data of 6-Fluoropyridin-2-amine (NMR, IR, Mass)"

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 6-Fluoropyridin-2-amine, a valuable building block in medicinal chemistry and drug development. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of this compound. The following tables summarize the proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR data.

¹H NMR Data

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) reveals three distinct signals for the aromatic protons and one for the amine protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.53 | m | 1H | H-4 |

| 6.36 | dd | 1H | H-5 |

| 6.26 | dd | 1H | H-3 |

| 4.56 | s | 2H | -NH₂ |

Note: The assignments are based on typical chemical shifts and coupling patterns for substituted pyridines.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the limited availability of experimental data, the following are predicted chemical shifts. The carbon attached to the fluorine atom and the carbon bearing the amino group are significantly influenced by these substituents.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| 163.5 (d, ¹JC-F) | C-6 |

| 158.8 | C-2 |

| 141.2 (d, ³JC-F) | C-4 |

| 108.5 (d, ²JC-F) | C-5 |

| 106.7 (d, ⁴JC-F) | C-3 |

Note: Predicted values are based on computational models and may vary from experimental results. The splitting pattern (d = doublet) is due to carbon-fluorine coupling.

¹⁹F NMR Data

The ¹⁹F NMR spectrum is a sensitive probe for the electronic environment of the fluorine atom. For this compound, a single resonance is expected.

| Chemical Shift (δ) ppm (Predicted) | Reference |

| -70 to -90 | CFCl₃ |

Note: The predicted chemical shift is within the typical range for fluoroaromatic compounds.[1][2][3] The exact value can be influenced by the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the characteristic vibrational modes of its functional groups. As a primary aromatic amine, it exhibits distinct N-H stretching and bending vibrations, as well as absorptions related to the fluorinated pyridine ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium | N-H stretch (asymmetric and symmetric)[4] |

| 1650 - 1580 | Medium | N-H bend (scissoring)[4] |

| 1600 - 1450 | Strong to Medium | C=C and C=N stretching (aromatic ring) |

| 1335 - 1250 | Strong | C-N stretch (aromatic amine)[4] |

| 1250 - 1100 | Strong | C-F stretch |

| 910 - 665 | Strong, Broad | N-H wag[4] |

Note: The table provides expected ranges for the key functional groups. The precise peak positions can be found on an experimental spectrum.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The molecular formula is C₅H₅FN₂, with a molecular weight of 112.11 g/mol .

| m/z | Interpretation |

| 112 | Molecular ion (M⁺) |

| 85 | [M - HCN]⁺ |

| 58 | [M - HCN - F]⁺ or [M - C₂H₂N]⁺ |

Note: The fragmentation pattern is predicted based on common fragmentation pathways for pyridine and amine-containing compounds. The molecular ion peak is expected to be prominent.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference such as CFCl₃ is typically used.

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically employed to simplify the spectrum. A wider spectral width (e.g., 200-250 ppm) is used. Due to the low natural abundance of ¹³C, a longer acquisition time with a greater number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds is required.

-

¹⁹F NMR Acquisition: A simple pulse-acquire sequence is used. A wide spectral width is often necessary due to the large chemical shift range of fluorine. Proton decoupling may be applied to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet holder) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for small, volatile molecules, typically using an electron energy of 70 eV. Softer ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) can also be used to enhance the observation of the molecular ion.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 40-300 amu) to detect the molecular ion and significant fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

References

6-Fluoropyridin-2-amine: A Comprehensive Technical Guide for Researchers

An In-depth Review of Safety, Handling, and Experimental Data

This technical guide provides a comprehensive overview of the material safety, properties, and handling procedures for 6-Fluoropyridin-2-amine (CAS No. 1597-32-6). Designed for researchers, scientists, and professionals in drug development, this document consolidates critical data from various sources into a structured and accessible format. It includes detailed information on hazard identification, protective measures, emergency procedures, and key physical and chemical properties, supplemented with a detailed experimental protocol for its synthesis.

Chemical Identification and Physical Properties

This compound is a fluorinated pyridine derivative utilized as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its fluorine substitution can enhance lipophilicity and metabolic stability in target molecules.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅FN₂ | [2] |

| Molecular Weight | 112.11 g/mol | [2] |

| Appearance | White to light yellow or pale cream solid (crystals or powder) | [1][3] |

| Melting Point | 54 - 62 °C (129 - 144 °F) | [2][4] |

| Boiling Point | 204 - 210 °C (399 - 410 °F) | [4] |

| Purity | ≥ 99% (GC) | [1] |

| Storage Temperature | 0 - 8 °C | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classifications from various suppliers indicate a consistent hazard profile, primarily concerning its toxicity upon ingestion or skin contact, and its potential to cause severe skin and eye damage.

| Hazard Classification (GHS) | Code | Description | Reference(s) |

| Acute Toxicity, Oral | H301 / H302 | Toxic / Harmful if swallowed | [2][4][5] |

| Acute Toxicity, Dermal | H311 / H312 | Toxic / Harmful in contact with skin | [4][5] |

| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation | [2][4][5] |

| Serious Eye Damage/Irritation | H318 | Causes serious eye damage | [2][5] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [2][6] |

| Hazardous to the Aquatic Environment (Chronic) | H412 | Harmful to aquatic life with long lasting effects | [4] |

Hazard Pictograms:

Safe Handling and Personal Protective Equipment (PPE)

Proper handling and the use of appropriate personal protective equipment are crucial when working with this compound to minimize exposure and ensure laboratory safety.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][8]

-

Ensure safety showers and eye wash stations are readily accessible.[8]

Personal Protective Equipment

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or flame-retardant antistatic protective clothing to prevent skin contact.[4][7]

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[7]

The following diagram illustrates a recommended workflow for handling this chemical in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure. The following diagram outlines the recommended emergency response actions.

References

- 1. 3-Bromo-6-fluoropyridin-2-amine | C5H4BrFN2 | CID 53485465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 3. 2-Amino-6-fluoropyridine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2-Amino-6-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. epa.gov [epa.gov]

- 7. uwindsor.scholaris.ca [uwindsor.scholaris.ca]

- 8. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 6-Fluoropyridin-2-amine and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a cornerstone in medicinal chemistry, continues to yield novel therapeutic candidates with diverse biological activities. Among these, 6-Fluoropyridin-2-amine and its derivatives have emerged as a class of compounds with significant potential across various therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases. The introduction of a fluorine atom at the 6-position of the 2-aminopyridine core profoundly influences the physicochemical properties of the molecule, often enhancing metabolic stability, binding affinity, and cell permeability.[1] This in-depth technical guide provides a comprehensive overview of the biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.

Quantitative Biological Activity

The biological evaluation of this compound derivatives has revealed a broad spectrum of activities. The following tables summarize the key quantitative data from various studies, providing a comparative landscape of their potency and selectivity.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Target/Cell Line | Activity Type | Value | Reference |

| RWJ 68354 | p38 Kinase | IC50 | Potent (exact value not specified) | [2] |

| Compound 8d | GSK-3β | IC50 | 0.77 ± 0.01 µM | [3] |

| Compound 8d | CK-1δ | IC50 | 0.57 ± 0.12 µM | [3] |

| Compound 3a | Hela (Cervical Cancer) | IC50 | 3.5 µg/mL | [4] |

| Compound 3a | MCF7 (Breast Cancer) | IC50 | 4.5 µg/mL | [4] |

| Pyridine-urea 8e | MCF-7 (Breast Cancer) | IC50 | 0.22 µM (48h), 0.11 µM (72h) | [5] |

| Pyridine-urea 8n | MCF-7 (Breast Cancer) | IC50 | 1.88 µM (48h), 0.80 µM (72h) | [5] |

| Pyridinib-A | EGFR (wild-type) | IC50 | - | [6] |

| Pyridinib-B | EGFR (T790M mutant) | IC50 | - | [6] |

| Compound 31 | MDA-MB-231 (Breast Cancer) | IC50 | 4.2 µM | [7] |

| Compound 31 | MCF-7 (Breast Cancer) | IC50 | 2.4 µM | [7] |

| Compound 30a | MDA-MB-231 (Breast Cancer) | IC50 | 12.12 ± 0.54 µM | [7] |

| Compound 30a | MCF-7 (Breast Cancer) | IC50 | 9.59 ± 0.7 µM | [7] |

| Compound 30a | T-47D (Breast Cancer) | IC50 | 10.10 ± 0.4 µM | [7] |

Table 2: CNS Activity of this compound Derivatives

| Compound ID | Target Receptor | Activity Type | Value (nM) | Reference |

| Compound 7b | Dopamine D2 | EC50 | 0.9 | [8] |

| Compound 7b | Dopamine D3 | EC50 | 19 | [8] |

| Compound 7b | Serotonin 5-HT1A | EC50 | 2.3 | [8] |

| Compound 34c | Dopamine D2 | EC50 | 3.3 | [8] |

| Compound 34c | Dopamine D3 | EC50 | 10 | [8] |

| Compound 34c | Serotonin 5-HT1A | EC50 | 1.4 | [8] |

| Compound (+)-7 | mGluR2 | EC50 | 29.4 ± 3.3 | [6] |

| Compound (+)-7 | mGluR3 | EC50 | 45.4 ± 8.4 | [6] |

| 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine | rat nNOS | Ki | 46 | [9] |

| 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine | human nNOS | Ki | 48 | [9] |

Table 3: Antimicrobial Activity of this compound Derivatives

| Compound ID | Organism | Activity Type | Value (µg/mL) | Reference |

| Compound 9a | M. tuberculosis H37Rv | MIC | 3.81 | [10] |

| Compound 9b | M. tuberculosis H37Rv | MIC | 7.13 | [10] |

| Compound 9c | M. tuberculosis H37Rv | MIC | 5.22 | [10] |

| Compound 9a | S. aureus (methicillin-sensitive) | MIC | < 0.008 | [10] |

| Compound 9b | S. aureus (methicillin-sensitive) | MIC | 0.5 | [10] |

| Compound 9c | S. aureus (methicillin-sensitive) | MIC | 0.25 | [10] |

| Compound 2c | S. aureus | MIC | 0.039 | [11] |

| Compound 2c | B. subtilis | MIC | 0.039 | [11] |

Key Signaling Pathways and Mechanisms of Action

The diverse biological effects of this compound derivatives are attributed to their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Anticancer Activity: Targeting Kinase Signaling Cascades

Many derivatives exhibit potent anticancer activity by inhibiting key kinases involved in cell proliferation, survival, and inflammation.

-

p38 MAP Kinase Pathway: The p38 MAPK pathway is a critical regulator of cellular responses to stress and inflammatory cytokines.[8][12][13] Its activation is linked to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[12][14] A notable derivative, RWJ 68354, has been identified as a potent inhibitor of p38 kinase, suggesting its potential in treating inflammatory conditions and certain cancers.[2]

-

GSK-3β and CK-1δ in Neurodegenerative Disease and Cancer: Glycogen synthase kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ) are implicated in the pathophysiology of Alzheimer's disease and have also emerged as targets in cancer.[1][3][4][15][16][17][18][19][20][21] Certain 6-aminopyridine derivatives have demonstrated dual inhibitory activity against both GSK-3β and CK-1δ, highlighting a multi-target approach for complex diseases.[3]

CNS Activity: Modulation of Neurotransmitter Receptors

Derivatives of this compound have shown significant promise in modulating key neurotransmitter systems, making them attractive candidates for the treatment of neurological and psychiatric disorders.

-

Dopamine D2 and Serotonin 5-HT1A Receptor Signaling: The dopamine D2 receptor (D2R) and the serotonin 5-HT1A receptor are crucial targets for antipsychotic and anxiolytic drugs.[22][23][24][25] Both are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades.[2][26][27][28][29] Certain 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives act as agonists at these receptors, demonstrating a multi-target profile that could be beneficial in treating complex CNS disorders.[8]

References

- 1. Glycogen synthase kinase 3β and Alzheimer’s disease: pathophysiological and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]

- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. The p38 signal transduction pathway: activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. assaygenie.com [assaygenie.com]

- 14. sinobiological.com [sinobiological.com]

- 15. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Glycogen Synthase Kinase 3β: A New Gold Rush in Anti-Alzheimer’s Disease Multitarget Drug Discovery? Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | GSK-3β, a pivotal kinase in Alzheimer disease [frontiersin.org]

- 18. Casein Kinase 1δ Inhibitors as Promising Therapeutic Agents for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. Inhibition of Casein Kinase 1δ as a Novel Therapeutic Strategy for Amyotrophic Lateral Sclerosis: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. tandfonline.com [tandfonline.com]

- 23. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 25. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 26. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 27. 5-HT1A receptor-regulated signal transduction pathways in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

The Pivotal Role of 6-Fluoropyridin-2-amine in Modern Medicinal Chemistry: A Technical Guide

An In-depth Exploration of a Key Building Block in Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoropyridin-2-amine has emerged as a privileged scaffold and a critical building block in medicinal chemistry. Its unique electronic properties, conferred by the fluorine atom and the aminopyridine core, have made it an attractive starting point for the synthesis of a diverse array of therapeutic agents. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the aminopyridine moiety provides a versatile handle for a variety of chemical transformations. This technical guide delves into the potential applications of this compound, summarizing key quantitative data, providing detailed experimental protocols for cited studies, and visualizing relevant biological pathways.

This compound as a Versatile Synthetic Intermediate

The utility of this compound in drug discovery is underscored by its role as a precursor to a multitude of bioactive molecules. Its chemical reactivity allows for modifications at several positions, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties.

Therapeutic Applications and Mechanisms of Action

Derivatives of this compound have shown significant promise in targeting a range of diseases, primarily by acting as inhibitors of key enzymes involved in pathological processes.

Inducible Nitric Oxide Synthase (iNOS) Inhibition

Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is implicated in various inflammatory conditions. This compound derivatives have been developed as potent iNOS inhibitors.

Quantitative Data:

| Compound Name | Target | IC50 (nM) | Reference |

| 6-(2-Fluoropropyl)-4-methylpyridin-2-amine | iNOS | 48 | [1] |

| 6-(3-Fluoropropyl)-4-methylpyridin-2-amine | iNOS | 62 | |

| 6-(4-Fluorobutyl)-4-methylpyridin-2-amine | iNOS | 75 |

Kinase Inhibition

The aminopyridine scaffold is a well-established kinase hinge-binder, and fluorination can further enhance binding affinity and selectivity. Derivatives of this compound have been investigated as inhibitors of several kinases.

The p38 MAPK signaling pathway is a crucial mediator of inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases.

Signaling Pathway:

VRK1 and VRK2 are serine/threonine kinases involved in cell cycle regulation and DNA damage response. Their dysregulation has been linked to cancer and neurological disorders.

Quantitative Data:

| Compound | Target | IC50 (nM) | Reference |

| 26 | VRK1 | 150 |

DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, which repairs DNA double-strand breaks. Inhibiting DNA-PK can sensitize cancer cells to radiation and chemotherapy.

Signaling Pathway:

Quantitative Data for DNA-PK Inhibitors:

| Compound | Target | Biochemical IC50 (nM) | Reference |

| 78 | DNA-PK | <10 | [2] |

Dopamine/Serotonin Receptor Agonism

Derivatives of 6-fluoropyridin-3-ol (a related scaffold) have been synthesized and evaluated as multi-target agonists for dopamine (D2/D3) and serotonin (5-HT1A) receptors, showing potential for the treatment of Parkinson's disease.[3]

Quantitative Data:

| Compound | D2 EC50 (nM) | D3 EC50 (nM) | 5-HT1A EC50 (nM) | Reference |

| 7b | 0.9 | 19 | 2.3 | [3] |

| 34c | 3.3 | 10 | 1.4 | [3] |

Experimental Protocols

Synthesis of 6-(2-Fluoropropyl)-4-methylpyridin-2-amine

This protocol describes a typical synthesis of a this compound derivative investigated as an iNOS inhibitor.[4]

Workflow Diagram:

References

- 1. [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Identification of 6-Anilino Imidazo[4,5- c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

"6-Fluoropyridin-2-amine reactivity and reaction mechanisms"

An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of 6-Fluoropyridin-2-amine

Abstract

This compound is a pivotal building block in modern synthetic and medicinal chemistry. Its unique electronic properties, arising from the interplay between the electron-withdrawing pyridine nitrogen and fluorine atom, and the electron-donating amino group, confer a distinct reactivity profile. This guide provides a comprehensive analysis of the core reactivity and reaction mechanisms of this compound, with a focus on its application in the synthesis of complex molecules relevant to drug discovery. Key transformations, including Nucleophilic Aromatic Substitution (SNA_r_), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination, are discussed in detail. This document includes structured data tables for quantitative comparison, detailed experimental protocols for key reactions, and mechanistic diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction and Core Principles of Reactivity

This compound is a substituted pyridine derivative widely utilized in the synthesis of biologically active molecules, including anti-cancer, anti-inflammatory, and neurological disorder-targeting agents.[1] The strategic placement of the fluorine atom at the C6 position, ortho to the ring nitrogen, and the amino group at the C2 position, creates a molecule with a highly predictable and useful reactivity pattern.

The core principles governing its reactivity are:

-

Electron-Deficient Ring: The pyridine nitrogen atom is strongly electron-withdrawing, which significantly lowers the electron density of the aromatic ring. This deactivation towards electrophilic substitution is coupled with a strong activation towards nucleophilic attack.

-

Activation for S_N_Ar: The fluorine atom at the C6 position is highly activated towards nucleophilic aromatic substitution (S_N_Ar). The electron-withdrawing nature of both the adjacent ring nitrogen and the fluorine atom itself makes the C6 carbon highly electrophilic. The intermediate formed upon nucleophilic attack (a Meisenheimer-like complex) is effectively stabilized by resonance involving the pyridine nitrogen.

-

Fluorine as a Leaving Group: In the context of S_N_Ar reactions on electron-deficient rings, fluoride is an excellent leaving group. The high electronegativity of fluorine accelerates the initial nucleophilic attack, which is often the rate-determining step.[2][3]

-

Nucleophilic Amino Group: The primary amine at the C2 position can act as a nucleophile, participating in reactions such as acylation, sulfonylation, and alkylation. It also serves as a directing group and can be a handle for further functionalization.

This combination of features makes this compound a versatile scaffold for introducing the pyridyl moiety into larger, more complex structures, a common strategy in pharmaceutical development.[4][5]

Key Reaction Mechanisms and Methodologies

Nucleophilic Aromatic Substitution (S_N_Ar)

The most prominent reaction of this compound is the displacement of the C6-fluoride by a wide range of nucleophiles. This transformation is efficient and highly regioselective.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks the electron-deficient C6 carbon, breaking the aromaticity and forming a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex.[6] In the second step, the aromaticity is restored by the elimination of the fluoride ion, which is a good leaving group in this context.[2] The reaction is significantly faster with fluorine compared to other halogens like chlorine, due to the high electronegativity of fluorine enhancing the electrophilicity of the attached carbon.[3]

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (S_N_Ar).

Quantitative Data for S_N_Ar Reactions

| Nucleophile (Nu-H) | Conditions | Yield (%) | Reference |

| Ammonia | Ammonium hydroxide, 105 °C, 15h | 94 | [7][8] |

| Primary/Secondary Amines | DMSO or neat, 50 °C | Good to High | [9] |

| Lithium Amides | THF, Room Temperature | Moderate to Good | [10] |

| Alkoxides (e.g., NaOEt) | EtOH | High (320x faster than 2-chloropyridine) | [2][3] |

Experimental Protocol: General S_N_Ar with an Amine

-

Setup: To a sealable reaction vessel, add this compound (1.0 mmol, 1.0 eq.), the desired amine nucleophile (1.2-2.0 mmol, 1.2-2.0 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol, 2.0 eq.) if the amine is used as its salt.

-

Solvent: Add a polar aprotic solvent such as DMSO, DMF, or NMP (3-5 mL).

-

Reaction: Seal the vessel and heat the mixture to 80-120 °C. Monitor the reaction progress using TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

While the C-F bond is strong, under appropriate catalytic conditions, this compound can participate in cross-coupling reactions, although its chloro or bromo analogs are more commonly used. These reactions are cornerstones of modern drug development.

This reaction forms a new carbon-carbon bond between the pyridine ring and an organoboron species.

Mechanism: The catalytic cycle involves three main steps: (1) Oxidative Addition , where the Pd(0) catalyst inserts into the C-F bond to form a Pd(II) complex. This is the most challenging step for fluoropyridines and requires electron-rich, bulky phosphine ligands.[11] (2) Transmetalation , where the organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron reagent.[12] (3) Reductive Elimination , where the new C-C bond is formed, releasing the final product and regenerating the Pd(0) catalyst.[13]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling

| Boronic Acid/Ester | Catalyst/Ligand | Base | Yield (%) | Reference |

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Moderate to High | [11] |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | High | [11] |

| Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Good | [11] |

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), charge a Schlenk flask with the boronic acid or ester (1.2 mmol, 1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., SPhos or XPhos, 0.04 mmol), and a base (e.g., K₃PO₄, 2.0 mmol).

-

Reagents: Add this compound (or its derivative, 1.0 mmol, 1.0 eq.).

-

Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 5:1 ratio, 5 mL).

-

Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

-

Workup: After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.[14]

This reaction forms a new carbon-nitrogen bond, coupling the pyridine ring with a primary or secondary amine.[15]

Mechanism: The mechanism is similar to the Suzuki coupling.[16] It begins with (1) Oxidative Addition of the Pd(0) catalyst to the C-F bond. (2) Amine Coordination and Deprotonation , where the incoming amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amide complex. (3) Reductive Elimination from the amide complex yields the aminated pyridine product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[15][17]

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Quantitative Data for Buchwald-Hartwig Amination

| Amine | Catalyst/Ligand | Base | Yield (%) | Reference |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | High | [14] |

| Aniline | Pd(OAc)₂ / BrettPhos | K₂CO₃ | Good to High | [16] |

| Benzylamine | Pd₂(dba)₃ / Josiphos | Cs₂CO₃ | High | [17] |

Experimental Protocol: General Buchwald-Hartwig Amination

-

Setup: In a glovebox, charge a Schlenk flask with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable ligand (e.g., XPhos, 0.04 mmol), and a strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 1.4 mmol).

-

Reagents: Add this compound derivative (1.0 mmol, 1.0 eq.) and the coupling amine (1.2 mmol, 1.2 eq.).

-

Solvent: Remove the flask from the glovebox and add an anhydrous, non-polar solvent such as toluene or dioxane (5 mL) under a positive pressure of inert gas.

-

Reaction: Seal the flask and heat the reaction mixture to 100-110 °C. Monitor the reaction by TLC or LC-MS.

-

Workup: Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, wash with brine, dry, and concentrate.

-

Purification: Purify the crude product using flash column chromatography.[14]

General Experimental Workflow

The successful execution of the reactions described above relies on a systematic and controlled workflow, especially for the air- and moisture-sensitive palladium-catalyzed couplings.

Caption: Standardized workflow for synthetic reactions.

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. Its reactivity is dominated by the facile nucleophilic aromatic substitution of the C6-fluorine atom, providing a reliable method for C-N, C-O, and C-S bond formation. Furthermore, it can serve as a substrate in powerful palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the construction of complex C-C and C-N linkages. A thorough understanding of these reaction mechanisms and access to robust experimental protocols are essential for leveraging the full synthetic potential of this compound in the pursuit of novel therapeutics and advanced materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 2-Amino-6-fluoropyridine | 1597-32-6 [chemicalbook.com]

- 8. 2-Amino-6-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 9. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. research.rug.nl [research.rug.nl]

An In-depth Technical Guide to 6-Fluoropyridin-2-amine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoropyridin-2-amine is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its strategic incorporation of a fluorine atom and an amino group on the pyridine scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of this compound. It includes detailed experimental protocols, tabulated quantitative data, and visualizations of the synthetic workflow to serve as a valuable resource for researchers in the field.

Introduction

The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] The introduction of a fluorine atom to this core structure can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its amino group providing a key site for further functionalization, has emerged as a valuable intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases.[2][3]

While the precise historical account of the initial discovery and synthesis of this compound is not extensively documented in a single seminal publication, its development is intrinsically linked to the broader exploration of fluorinated pyridines in medicinal chemistry. The common synthetic route from 2,6-difluoropyridine suggests its preparation became more feasible with the availability of fluorinated starting materials.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is through the nucleophilic aromatic substitution of 2,6-difluoropyridine with ammonia.[4][5]

Experimental Protocol: Synthesis from 2,6-Difluoropyridine[5]

Materials:

-

2,6-Difluoropyridine

-

Aqueous ammonium hydroxide (28.0-30.0%)

-

Steel reaction tube (bomb)

-

Ice bath

-

Filtration apparatus

-

Cold water

Procedure:

-

In a steel reaction tube, dissolve 2,6-difluoropyridine (50 g, 434 mmol) in aqueous ammonium hydroxide solution (200 mL, 28.0-30.0%).

-

Seal the tube and heat the reaction mixture to 105 °C for 15 hours.

-

After the reaction is complete, cool the mixture in an ice bath.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with cold water.

-

Dry the solid to yield this compound as a white solid.

Expected Yield: 45.8 g (94%)[4]

Reaction Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorine in Pyridine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate introduction of fluorine atoms into pyridine scaffolds has become a cornerstone of modern medicinal chemistry. This strategic fluorination can dramatically enhance the pharmacological profile of drug candidates, influencing their metabolic stability, binding affinity, bioavailability, and overall efficacy.[1][2] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow it to modulate the physicochemical and pharmacokinetic properties of molecules in ways that are highly advantageous for drug design.[3][4] This technical guide provides an in-depth overview of the synthesis, application, and biological evaluation of fluorine-containing pyridine derivatives in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Synthesis of Fluorine-Containing Pyridine Derivatives

The synthesis of fluorinated pyridines can be achieved through various methods, each with its own advantages and applications. Key strategies include late-stage C-H fluorination, the Balz-Schiemann reaction, and synthesis via pyridine N-oxides.

Late-Stage C-H Fluorination

Direct C-H fluorination has emerged as a powerful tool for the late-stage modification of complex molecules, allowing for the introduction of fluorine at a late step in a synthetic sequence. This approach is particularly valuable for structure-activity relationship (SAR) studies.

Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classic method for introducing fluorine into aromatic rings, including pyridine. It involves the diazotization of an aminopyridine followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.

Synthesis via Pyridine N-Oxides

Pyridine N-oxides can serve as versatile intermediates for the synthesis of fluorinated pyridines, particularly for accessing substitution patterns that are difficult to achieve through other methods.

Applications in Drug Discovery

Fluorine-containing pyridine derivatives have found broad applications across various therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases. The introduction of fluorine can lead to improved potency, selectivity, and pharmacokinetic properties.

Anticancer Activity

Many potent kinase inhibitors incorporate a fluorinated pyridine moiety. The fluorine atom can enhance binding affinity to the kinase active site and improve metabolic stability, leading to more durable responses.

Central Nervous System (CNS) Activity

Fluorination is a key strategy for designing CNS-active drugs, as it can improve blood-brain barrier (BBB) permeability and modulate receptor binding affinity.[5][6] Several fluorinated pyridine derivatives have been investigated as potential treatments for neurological and psychiatric disorders.

Data Presentation

The following tables summarize quantitative data for a selection of fluorine-containing pyridine derivatives, highlighting their biological activities and pharmacokinetic properties.

Table 1: Anticancer Activity of Fluorinated Pyridine Derivatives

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| Alpelisib | PI3Kα | - | - | [7] |

| GDC-0994 | ERK1/2 | - | - | [8] |

| Compound 1a | MERTK | - | 0.020 | [9] |

| Compound 2c | MERTK | - | 0.026 | [9] |

| Compound 35 | PI3Kα | T47D | nanomolar potency | [10] |

| Compound 6f | BTK/PI3Kδ | Raji | 2.1 | [11] |

| Compound 9a | PI3Kα | MCF-7 | 9.80 | [12] |

| Compound 10b | PI3Kα/β, AKT | HS 578T | 1.51 (GI50) | [13] |

Table 2: CNS Activity of Fluorinated Pyridine Derivatives

| Compound | Target | Assay | Ki (nM) or EC50 (nM) | Reference |

| Metanicotine | α4β2-nAChR | Radioligand Binding | 26 (Ki) | [14] |

| Cotinine | nAChR | Radioligand Binding | 3000 (Ki) | [14] |

| (Fluoroethyl)salicylamide | D2 Receptor | [3H]spiperone binding | - | [15] |

| (Fluoropropyl)salicylamide | D2 Receptor | [3H]spiperone binding | - | [15] |

| Ethyl 2-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-4-phenyl-6-pyrrolidin-1-ylnicotinate | - | Anxiolytic Activity | - | [16] |

Table 3: Pharmacokinetic (ADME) Properties of Selected Fluorinated Pyridine Derivatives

| Compound | Parameter | Value | Reference |

| Fluorinated Pyrrole-based MK2 inhibitor (19) | Oral Exposure (AUC) | 3486 nM·h | [17] |

| Non-fluorinated Pyrrole-based MK2 inhibitor (1) | Oral Exposure (AUC) | 121 nM·h | [17] |

| RDEA119 (BAY 869766) | CNS Penetration | Low | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of fluorine-containing pyridine derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Test compound (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Luminometer

Procedure:

-

Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.

-

Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

-

Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for 60-120 minutes.

-

Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Radioligand Binding Assay

Objective: To determine the affinity (Ki) of a test compound for a specific receptor.

Materials:

-

Cell membranes expressing the target receptor

-

Radioligand specific for the target receptor

-

Test compound (serially diluted)

-

Assay buffer

-

Non-specific binding competitor

-

Glass fiber filters

-

Cell harvester

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the receptor of interest.

-

Binding Assay: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membrane suspension.

-

Non-specific Binding: Non-specific binding competitor, radioligand, and cell membrane suspension.

-

Test Compound: Test compound dilution, radioligand, and cell membrane suspension.

-

-

Incubation: Incubate the plate at a specified temperature for a time sufficient to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[8]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.[8]

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Calculate the percentage of specific binding inhibited by the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[8]

-

Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier (BBB) Permeability

Objective: To predict the passive permeability of a compound across the blood-brain barrier.

Materials:

-

PAMPA plate system (donor and acceptor plates)

-

Artificial membrane lipid solution (e.g., porcine brain lipid in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compound

-

UV plate reader or LC-MS/MS

Procedure:

-

Prepare Donor Plate: Add the test compound solution (in PBS with a small percentage of DMSO) to the donor wells.

-

Coat Artificial Membrane: Coat the filter of the acceptor plate with the artificial membrane lipid solution.

-

Assemble Sandwich: Place the acceptor plate onto the donor plate to form the "sandwich."

-

Incubation: Incubate the PAMPA sandwich for a specified time (e.g., 4-18 hours) at room temperature.

-

Sample Analysis: After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a UV plate reader or LC-MS/MS.

-

Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe (cm/s) = ( -ln(1 - [drug]acceptor / [drug]equilibrium) ) / ( Area * (1/VD + 1/VA) * time ) Where VD and VA are the volumes of the donor and acceptor wells, respectively.

Western Blot for ERK1/2 Phosphorylation

Objective: To measure the level of phosphorylated ERK1/2 in cell lysates after treatment with a test compound.

Materials:

-

Cultured cells

-

Test compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Treatment: Treat cultured cells with the test compound for the desired time.

-

Cell Lysis: Lyse the cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate.[19]

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

-

Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK1/2 relative to the total ERK1/2.

Signaling Pathways and Mechanisms of Action

Fluorine-containing pyridine derivatives exert their therapeutic effects by modulating various signaling pathways implicated in disease pathogenesis. The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways are two of the most critical cascades in cancer and are frequently targeted by these inhibitors.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Fluorinated pyridine derivatives have been developed as potent inhibitors of various components of this pathway, including PI3K isoforms.

Caption: The PI3K/Akt/mTOR pathway and the inhibitory action of fluorinated pyridine derivatives.

The Ras/Raf/MEK/ERK Pathway

The Ras/Raf/MEK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway are common in many cancers, making it a prime target for therapeutic intervention. Fluorinated pyridine derivatives have been developed to inhibit key kinases in this pathway, such as MEK and ERK.

Caption: The Ras/Raf/MEK/ERK pathway and points of inhibition by fluorinated pyridine derivatives.

Conclusion

The incorporation of fluorine into pyridine-containing molecules is a powerful and versatile strategy in modern drug discovery. By leveraging the unique properties of fluorine, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates to achieve enhanced efficacy and safety. The continued development of novel fluorination methods and a deeper understanding of the structure-activity relationships of fluorinated pyridine derivatives will undoubtedly lead to the discovery of new and improved therapeutics for a wide range of diseases. This guide provides a foundational resource for researchers and scientists working to harness the potential of these remarkable compounds.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. From basic research to clinical development of MEK1/2 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 6-Fluoropyridin-2-amine Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoropyridin-2-amine and its derivatives are key structural motifs in medicinal chemistry, appearing in a wide range of biologically active compounds. The presence of the fluorine atom can significantly influence the physicochemical properties of these molecules, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed protocols for the synthesis of the parent this compound and its subsequent derivatization through common and versatile chemical transformations, including N-acylation, urea formation, and palladium-catalyzed cross-coupling reactions.

Data Presentation: A Comparative Overview of Synthetic Protocols

The following tables summarize quantitative data for the synthesis of this compound and its derivatives. These examples provide a comparative overview of reaction conditions and expected yields for key transformations.

Table 1: Synthesis of this compound

| Starting Material | Reagents and Conditions | Solvent | Time | Temperature (°C) | Yield (%) | Purity (%) |

| 2,6-Difluoropyridine | Ammonium hydroxide (28-30%) | Water | 15 h | 105 | 94 | >98 |

Table 2: N-Acylation of Aminopyridine Derivatives

| Starting Material | Acylating Agent | Catalyst/Base | Solvent | Time | Temperature (°C) | Yield (%) |

| 2-Aminopyridine | Benzoyl chloride | Potter's Clay | Solvent-free | 5 min | Room Temp. | 96 |

| N-(pyridin-2-ylmethyl)acetamide | Benzoyl chloride | DIPEA | CH2Cl2 | 3 h | Room Temp. | 94[1] |

Table 3: Urea Formation from Aminopyridines and Isocyanates

| Amine | Isocyanate | Catalyst/Base | Solvent | Time | Temperature (°C) | Yield (%) |

| 2-Aminopyridinium salt | Arylamine | Base | Not specified | Not specified | Not specified | Moderate to Good |

| Phenylisocyanate | Ethyl zinc bromide acetate | None | THF | 8 h | 40 | Not specified |

Table 4: Suzuki-Miyaura Cross-Coupling of Bromopyridine Derivatives

| Bromopyridine Derivative | Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Time | Temperature (°C) | Yield (%) |

| 3-Bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one | p-Methoxyphenylboronic acid | XPhosPdG2 | XPhos | K2CO3 | Dioxane | 40 min | Microwave | High |

| 3-Amino-5-bromopyridine | Arylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene/Water | 12-24 h | 100-110 | High |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the parent amine from 2,6-difluoropyridine.

Materials:

-

2,6-Difluoropyridine

-

Ammonium hydroxide solution (28-30%)

-

Steel reaction tube

-

Ice bath

-

Filtration apparatus

-

Cold water

Procedure:

-

In a steel reaction tube, dissolve 2,6-difluoropyridine (e.g., 50 g, 434 mmol) in ammonium hydroxide solution (200 mL).

-

Seal the tube and heat the reaction mixture to 105 °C for 15 hours.

-

After the reaction is complete, cool the mixture in an ice bath.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with cold water.

-

Dry the solid to obtain 6-fluoro-2-pyridinamine as a white solid (expected yield: ~45.8 g, 94%).

-

Characterization: The structure can be confirmed by 1H-NMR spectroscopy. 1H-NMR (CDCl3): δ 7.53 (m, 1H), 6.36 (dd, 1H), 6.26 (dd, 1H), 4.56 (s, 2H).

Protocol 2: N-Acylation of this compound (General Procedure)

This protocol outlines a general method for the N-acylation of this compound using an acyl chloride.

Materials:

-

This compound

-

Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

-

Base (e.g., triethylamine, pyridine, or a solid catalyst like potter's clay)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) or solvent-free conditions

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for reaction and work-up

Procedure:

-

To a stirred solution or suspension of this compound (1.0 eq) in the chosen solvent, add the base (1.1-1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.05 eq).